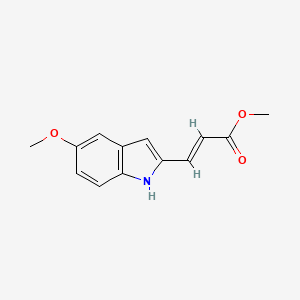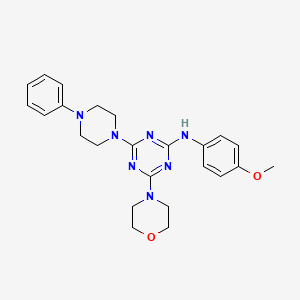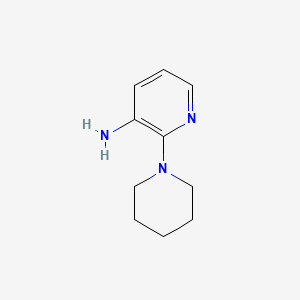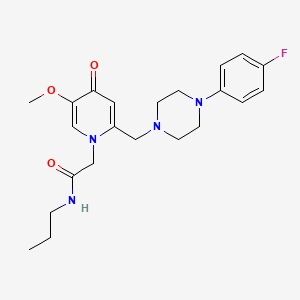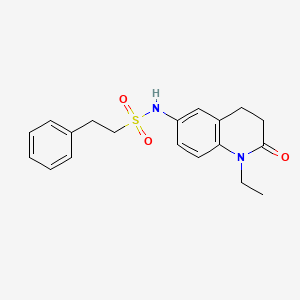
N-(1-乙基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-苯基乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The interest in tetrahydroquinoline derivatives spans various fields of chemistry and pharmacology due to their wide range of biological activities and chemical properties. Compounds with the tetrahydroquinoline motif are often explored for their potential as therapeutic agents and for their unique chemical reactivity.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives involves multistep reaction sequences, often starting from basic building blocks like ethyl acetoacetate, aldehydes, and ammonia, leading to a variety of functionalized compounds (Dangi et al., 2010). The formation of these compounds can also be achieved through electrochemical methods in aprotic media, highlighting the versatility of synthetic approaches (Kumari & Sharma, 2011).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis reveal the intricate details of molecular interactions within tetrahydroquinoline derivatives. For example, the analysis of certain derivatives shows weak hydrogen bonding and π-π interactions, stabilizing the structure and influencing its reactivity (Baba et al., 2019).
Chemical Reactions and Properties
Reactivity studies of tetrahydroquinoline derivatives with diazoalkanes and other reactants have led to the discovery of new chemical transformations, including ring expansion and the formation of novel ring systems (Yamada et al., 1974). These reactions underscore the chemical versatility of tetrahydroquinoline scaffolds.
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in medicinal chemistry and material science. These properties are often determined through comprehensive spectroscopic analysis and crystallography.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for developing new compounds with desired biological activities. Studies on the interaction of tetrahydroquinoline derivatives with proteins and enzymes can provide insights into their potential therapeutic uses (Mader et al., 2011).
科学研究应用
蛋白激酶的抑制
研究已经确定该化合物是环磷酸腺苷依赖性蛋白激酶(蛋白激酶A)的有效且选择性抑制剂,对于理解蛋白激酶A在细胞过程中的作用具有重要意义。已经证明这种抑制作用会影响forskolin诱导的PC12D嗜铬细胞神经突起和蛋白磷酸化,暗示了在神经生物学研究和治疗神经系统疾病中的潜在应用(Chijiwa et al., 1990)。
抗肿瘤活性
另一个应用领域是癌症研究,已经探索了四氢喹啉磺胺衍生物的抗肿瘤性质。这些研究已经发现了对各种癌细胞系具有强效抑制活性的化合物,突显了这些衍生物在开发新的抗癌药物中的潜力(Alqasoumi et al., 2010)。
复合物的合成和表征
该化合物还可作为合成复杂分子和金属配合物的前体,这些应用范围从催化到材料科学。例如,含有芳香磺胺基和吡啶环的半夹心钌配合物已经合成和表征,显示出在转移氢化反应中作为催化剂的良好活性(Dayan et al., 2013)。
配体相互作用研究
该化合物还参与了关于配体-受体相互作用的研究,特别是在碳酸酐酶抑制的背景下。这些研究为碳酸酐酶与四氢喹啉磺胺衍生物相互作用的结构基础提供了见解,有助于设计用于治疗相关异构酶的选择性抑制剂(Mader et al., 2011)。
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-21-18-10-9-17(14-16(18)8-11-19(21)22)20-25(23,24)13-12-15-6-4-3-5-7-15/h3-7,9-10,14,20H,2,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAMVQGZQJGXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
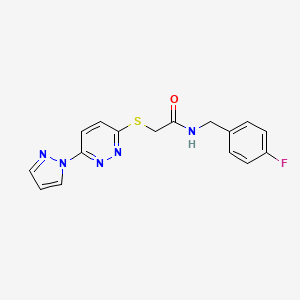
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)
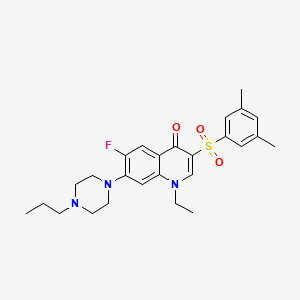
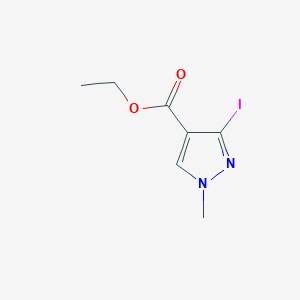

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)
![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)
![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)
